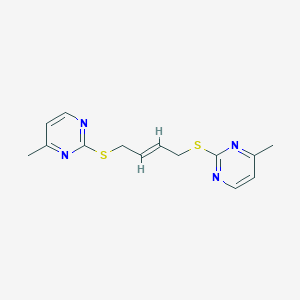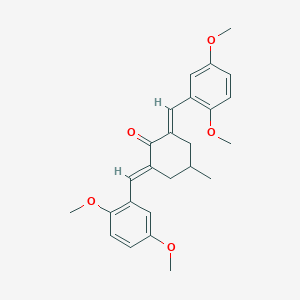![molecular formula C20H22N2O5 B428507 6,7,9,10,17,18,19,20-octahydrodibenzo[h,p][1,4,7,11,14]trioxadiazacycloheptadecine-16,21-dione](/img/structure/B428507.png)
6,7,9,10,17,18,19,20-octahydrodibenzo[h,p][1,4,7,11,14]trioxadiazacycloheptadecine-16,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide: is a chemical compound with the molecular formula C20H22N2O5 and a molecular weight of 370.405 . This compound is characterized by its complex structure, which includes ethylene and benzamide groups linked by an oxybis(ethyleneoxy) bridge. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide typically involves the reaction of ethylene diamine with benzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with ethylene glycol to form the final product. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the benzamide groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzamides. The specific products depend on the reagents and conditions used in the reactions.
Applications De Recherche Scientifique
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Ethylene-N,N’-ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide
- N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide
Uniqueness
N,N’-Ethylene-2,2’-[oxybis(ethyleneoxy)]bisbenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C20H22N2O5 |
|---|---|
Poids moléculaire |
370.4g/mol |
Nom IUPAC |
14,17,20-trioxa-3,6-diazatricyclo[19.4.0.08,13]pentacosa-1(25),8,10,12,21,23-hexaene-2,7-dione |
InChI |
InChI=1S/C20H22N2O5/c23-19-15-5-1-3-7-17(15)26-13-11-25-12-14-27-18-8-4-2-6-16(18)20(24)22-10-9-21-19/h1-8H,9-14H2,(H,21,23)(H,22,24) |
Clé InChI |
PVCNEBYKCLONAI-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=CC=CC=C2OCCOCCOC3=CC=CC=C3C(=O)N1 |
SMILES canonique |
C1CNC(=O)C2=CC=CC=C2OCCOCCOC3=CC=CC=C3C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2-Pyrimidinylsulfanyl)-2-butenyl]sulfanyl}pyrimidine](/img/structure/B428424.png)
![2-Methyl-5-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butenyl}sulfanyl)-1,3,4-thiadiazole](/img/structure/B428425.png)
![3-Chloro-5-({4-[(5-chloro-3-pyridinyl)oxy]-2-butenyl}oxy)pyridine](/img/structure/B428426.png)
![8-{[4-(8-Quinolinyloxy)-2-butenyl]oxy}quinoline](/img/structure/B428427.png)
![Methyl 2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B428430.png)
![5-(trifluoromethyl)-3-[(4-{[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-2-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B428431.png)
![2-phenyl-5-({4-[(2-phenyl-2H-tetraazol-5-yl)sulfanyl]-2-butynyl}sulfanyl)-2H-tetraazole](/img/structure/B428432.png)
![4-methyl-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butenyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B428433.png)

![2,6-Bis[(5-chloro-2-pyridinyl)sulfanyl]-3-nitropyridine](/img/structure/B428444.png)
![Ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-4-piperidinecarboxylate](/img/structure/B428446.png)
![1-[3-(4-Chlorobenzoyl)-2-methyl-1-indolizinyl]ethanone](/img/structure/B428447.png)

![2-[3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl]malononitrile](/img/structure/B428449.png)
